molecular formula C30H48O4 B563820 20-Hydroxy-3-oxo-28-lupanoic acid CAS No. 93372-87-3

20-Hydroxy-3-oxo-28-lupanoic acid

Cat. No.: B563820
CAS No.: 93372-87-3
M. Wt: 472.71
InChI Key: OWUOWYKFORUAIE-PDSAIWMESA-N
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Description

20-Hydroxy-3-oxo-28-lupanoic acid is a naturally occurring metabolite of the lupane family of fatty acids. It is known for its anti-inflammatory properties and potential use as an anti-diabetic agent. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators, making it a subject of interest in various scientific research fields .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid can be achieved through the oxidation of betulinic acid. One common method involves the use of osmium tetroxide (OsO4) and periodic acid (HIO4) in a dioxane-water solvent mixture. This reaction yields the desired compound with a high degree of purity .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of betulinic acid from natural sources such as the bark of birch trees. The extracted betulinic acid is then subjected to chemical oxidation processes to produce this compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

20-Hydroxy-3-oxo-28-lupanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

20-Hydroxy-3-oxo-28-lupanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role in inhibiting inflammatory responses and increasing insulin sensitivity. This makes it a promising candidate for developing treatments for both inflammatory diseases and diabetes .

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOWYKFORUAIE-PDSAIWMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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